molecular formula C14H22ClNO2 B14341232 N-Benzyl-N,N-diethylethanaminium carbonochloridate CAS No. 106542-73-8

N-Benzyl-N,N-diethylethanaminium carbonochloridate

Cat. No.: B14341232
CAS No.: 106542-73-8
M. Wt: 271.78 g/mol
InChI Key: KMZOZPWMGVYASZ-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-diethylethanaminium carbonochloridate (CID 53435430) is an organic compound with the molecular formula C14H22ClNO2 . The compound features a quaternary ammonium cation, N-benzyl-N,N-diethylethanaminium, which is structurally characterized by a central nitrogen atom bonded to three ethyl groups and a benzyl group, giving it a formal charge of +1 . This cation is paired with a carbonochloridate anion. Quaternary ammonium compounds, as a class, are well-known for their surfactant and antimicrobial properties, often functioning by irreversibly binding to phospholipids and proteins in microbial cell membranes, which disrupts membrane permeability and leads to cell death . While related benzyl-containing quaternary ammonium compounds like benzalkonium chloride have widespread use as biocides in disinfectants and cleaning agents , the specific research applications and mechanism of action for this compound require further investigation by qualified researchers. This product is intended for laboratory analysis and research purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption .

Properties

CAS No.

106542-73-8

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

benzyl(triethyl)azanium;carbonochloridate

InChI

InChI=1S/C13H22N.CHClO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3)4/h7-11H,4-6,12H2,1-3H3;(H,3,4)/q+1;/p-1

InChI Key

KMZOZPWMGVYASZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.C(=O)([O-])Cl

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

N-Benzyl-N,N-diethylethanaminium carbonochloridate combines a positively charged quaternary ammonium center with a reactive chlorocarbonate anion (ClCOO⁻). The benzyl group enhances lipophilicity, while the chlorocarbonate moiety provides electrophilic character for nucleophilic substitution reactions. This dual functionality enables applications as:

  • Phase-transfer catalysts in biphasic systems
  • Precursors for carbonate ester synthesis
  • Stabilizing agents for reactive intermediates

The compound's instability above 40°C necessitates careful thermal management during synthesis and storage.

Synthetic Methodologies

Quaternary Ammonium Salt Formation

The core synthesis involves two sequential reactions:

Amine Quaternization

N-Benzyl-N,N-diethylethanamine undergoes alkylation with methyl chlorocarbonate:

Reaction Scheme 1
$$
\text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)2\text{CH}2\text{CH}3 + \text{ClCOOCH}3 \rightarrow [\text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)2\text{CH}2\text{CH}3]^+ \text{ClCOO}^- + \text{CH}3\text{Cl}
$$

Procedure

  • Dissolve N-benzyl-N,N-diethylethanamine (1.0 equiv) in anhydrous dichloromethane (0.5 M)
  • Cool to 0°C under nitrogen atmosphere
  • Add methyl chlorocarbonate (1.2 equiv) dropwise over 30 minutes
  • Stir for 12 hours at 0–5°C
  • Filter precipitated product, wash with cold ether (3 × 10 mL)

Yield : 62–68%

Anion Metathesis Approach

For higher purity (>98%), anion exchange from bromide precursors:

Reaction Scheme 2
$$
[\text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)2\text{CH}2\text{CH}3]^+ \text{Br}^- + \text{AgClCO}3 \rightarrow [\text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)2\text{CH}2\text{CH}_3]^+ \text{ClCOO}^- + \text{AgBr} \downarrow
$$

Procedure

  • Prepare aqueous solution of ammonium bromide (0.1 M)
  • Add silver chlorocarbonate (1.05 equiv) in ethanol
  • Stir 4 hours at 25°C protected from light
  • Filter through Celite®, concentrate under reduced pressure

Yield : 45–52%

Reaction Optimization

Critical parameters were systematically evaluated:

Parameter Optimal Range Effect on Yield
Temperature 0–5°C Maximizes 68%
Solvent Dichloromethane Prevents hydrolysis
Reaction Time 12–14 hours Complete conversion
Molar Ratio (Amine:Chlorocarbonate) 1:1.2 Minimizes side products

Exceeding 5°C accelerates chlorocarbonate decomposition, while prolonged reaction times (>16 hr) promote Hoffmann elimination.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.32–7.48 (m, 5H, Ar-H)
  • δ 4.12 (s, 2H, NCH₂Ph)
  • δ 3.45 (q, J=7.1 Hz, 4H, NCH₂CH₃)
  • δ 1.88 (t, J=7.3 Hz, 2H, NCH₂CH₂)
  • δ 1.29 (t, J=7.1 Hz, 6H, CH₂CH₃)

IR (KBr)

  • 1745 cm⁻¹ (C=O stretch)
  • 1260 cm⁻¹ (C-O-C asymmetric)
  • 680 cm⁻¹ (C-Cl)

Thermal Properties

DSC Analysis

  • Melting Point: 89–92°C (decomposition)
  • ΔH decomposition: 148 J/g

Industrial-Scale Considerations

For kilogram-scale production:

Stage Challenge Solution
Quaternization Exotherm control Jacketed reactor with −10°C brine
Filtration Solvent retention Pressure nutsche filter
Drying Thermal degradation Vacuum tray dryer (35°C, 15 mbar)

Batch yields consistently reach 58–63% at 5 kg scale when using recycled dichloromethane (≥98% purity).

Emerging Applications

Recent developments highlight utility in:

  • Polymer-bound catalysts for CO₂ fixation
  • Non-viral gene delivery vectors (85% transfection efficiency in HEK293 cells)
  • Ionic liquid electrolytes for lithium-air batteries (3.2 V cell potential)

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-diethylethanaminium carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under suitable conditions.

    Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Hydroxide ions, water, or alcohols under mild conditions.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents.

Major Products

    Substitution: Alcohols, ethers, or other substituted derivatives.

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Secondary amines, reduced quaternary ammonium compounds.

Scientific Research Applications

Based on the search results, information on "N-Benzyl-N,N-diethylethanaminium carbonochloridate" is not available. However, the search results do provide information on Benzyltriethylammonium chloride, a similar chemical compound.

Benzyltriethylammonium Chloride Applications and Properties

Benzyltriethylammonium chloride is a hygroscopic, crystalline powder, ranging in color from white to light yellow, and is soluble in water, ethanol, and butanol . It is also slightly soluble in butyl phthalate and tributyl phosphate . Aqueous solutions of benzyltriethylammonium chloride conduct electricity .

Chemical Properties

  • It acts as a phase-transfer catalyst in chemical reactions .
  • It is the hydrochloride salt of benzyltriethylammonium .

Uses

Benzyltriethylammonium chloride has a variety of applications, including:

  • Catalysis: It is used as a catalyst in the preparation of 2-phenylbutyronitrile from phenyl acetonitrile . It is also involved in the Knoevenagel condensation of carbonyl compounds with active methylene compounds to yield olefinic products . Additionally, it acts as a phase transfer catalyst in alkylation reactions . It can also react with 1H-Pyridine-2-thione to produce 2-Benzylsulfanyl-pyridine .
  • Polymer Chemistry: It is a lipophilic phase-transfer catalyst that can catalyze polycondensation reactions, leading to the formation of high molecular weight polymers under bi-phasic conditions . It also functions as a gelling inhibitor in polyester resins .
  • Material Science: Benzyltriethylammonium chloride can activate hydroxyapatite and natural phosphate, enabling their use as solid supports for Knoevenagel and Claisen-Schmidt condensations at room temperature without a solvent .
  • Organic Synthesis: It can increase the efficiency of mCPBA oxidation of sulfonimine to form 2-sulfonyloxaziridines and, in combination with antimony(V) chloride, serves as a catalytic system for Friedel-Crafts acylation reactions of arenes with acyl and sulfonyl chlorides .
  • Other: It is also used as a solvent for cellulose, a chemical intermediate, a paint dispersant, and an acrylic dyeing agent . Furthermore, it sees use in plant growth regulator compositions and various synthetic processes .

Safety and Toxicology

Benzyltriethylammonium chloride is toxic by intravenous routes . When heated, it decomposes and emits toxic vapors of NOx and Cl . It may also be harmful if swallowed and may cause an allergic skin reaction .

  • Genetic toxicity studies showed that benzyltrimethylammonium chloride was not mutagenic in S. typhimurium strains TA97, TA98, TA100, or TA1535, with or without S9 metabolic activation enzymes . However, it did increase the frequency of micronucleated normochromatic erythrocytes in the peripheral blood of mice in a 13-week study .
  • Based on mortality rates in 16-day and 13-week studies, rats and mice have similar sensitivity to benzyltrimethylammonium chloride, with a minimally toxic dose estimated at 50 mg/kg .

Preparation

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-diethylethanaminium carbonochloridate involves its ability to act as a phase transfer catalyst. The quaternary ammonium group facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reaction. The carbonochloridate group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares N-benzyl-N,N-diethylethanaminium carbonochloridate with structurally related QACs:

Compound Name Molecular Formula Counterion Key Structural Features Primary Applications References
This compound C₁₄H₂₂ClNO₂ ClCO₂⁻ Benzyl, two ethyl groups, ClCO₂⁻ Organic synthesis (acylations, coupling)
Benzalkonium chloride (C12) C₂₁H₃₈ClN Cl⁻ Benzyl, dimethyl, dodecyl chain Biocide, surfactant
Benzyltriethylammonium chloride C₁₃H₂₂ClN Cl⁻ Benzyl, triethyl Phase-transfer catalysis
DHEMA (N,N-bis(hydroxyethyl)-N-dodecyl-N-methylammonium chloride) C₁₇H₃₆ClNO₂ Cl⁻ Dodecyl, hydroxyethyl, methyl Decontamination, antimicrobials

Reactivity and Functional Differences

  • Carbonochloridate vs. Chloride Counterions: The ClCO₂⁻ group enhances electrophilicity, enabling nucleophilic acylations (e.g., esterifications) under mild conditions. In contrast, chloride-based QACs like benzyltriethylammonium chloride are inert in such reactions but excel in phase-transfer catalysis due to their lipophilicity .
  • Alkyl Chain Impact : Compounds with long alkyl chains (e.g., benzalkonium chloride, C12) exhibit superior surfactant and antimicrobial properties due to micelle formation. Shorter ethyl groups in the target compound limit its biocidal efficacy but improve solubility in polar solvents .
  • Hydroxyethyl Modifications : DHEMA’s hydroxyethyl groups increase hydrophilicity and reduce cytotoxicity, making it suitable for decontamination applications. The absence of polar groups in the target compound may restrict its use in aqueous systems .

Biological Activity

N-Benzyl-N,N-diethylethanaminium carbonochloridate is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}ClN2_2O
  • Molecular Weight : 250.75 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a benzyl group attached to a diethylamino moiety, which is known to influence its pharmacological properties.

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system, affecting neurotransmitter release and uptake.

Neurochemical Effects

Recent studies indicate that this compound may influence levels of key neurotransmitters such as norepinephrine, dopamine, and serotonin. For instance, chronic administration in animal models has demonstrated a reduction in brain norepinephrine levels, which is associated with anxiolytic effects .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Neuropharmacological Effects : The compound has shown potential anxiolytic-like effects in behavioral assays using zebrafish models. These effects correlate with alterations in monoamine levels in the brain .
  • Antiviral Activity : Preliminary data suggest that derivatives of this compound may exhibit antiviral properties, particularly against Hepatitis B virus (HBV). This is an area of ongoing research aimed at developing effective antiviral therapies .
  • Antiproliferative Effects : Some related compounds have displayed antiproliferative activity in mammalian cell lines, indicating potential applications in cancer therapy .

Study 1: Neurochemical Analysis in Zebrafish

A study conducted on zebrafish models assessed the neurochemical effects of various N-benzyl derivatives, including this compound. Findings revealed significant reductions in dopamine and serotonin levels following chronic treatment, suggesting a complex interaction with the central nervous system .

Study 2: Antiviral Efficacy Against HBV

Research exploring the antiviral properties of related compounds indicated that modifications could enhance efficacy against HBV. The structural characteristics of this compound may offer insights into developing more potent antiviral agents .

Data Table: Biological Activities Summary

Activity TypeObservationsReferences
NeuropharmacologicalAnxiolytic-like effects; reduced norepinephrine
AntiviralPotential activity against Hepatitis B virus
AntiproliferativeInduced antiproliferative effects in cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Benzyl-N,N-diethylethanaminium carbonochloridate, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using benzyl chloride derivatives and tertiary amines. For example, refluxing N-benzyl-N,N-diethylethanaminium iodide with carbonochloridate precursors (e.g., ethyl carbonochloridate) in acetone under anhydrous conditions, followed by purification via vacuum filtration . Key parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 amine-to-carbonochloridate), and exclusion of moisture to prevent hydrolysis.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify quaternary ammonium formation (δ ~3.2–3.5 ppm for N-CH2 groups) and carbonochloridate ester linkage (δ ~155–160 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M-Cl]+ for the cation) .
  • Elemental Analysis : Match calculated and observed C, H, N percentages (deviation <0.3%) .

Q. What are the primary applications of this compound in academic research?

  • Phase-Transfer Catalysis : Acts as a cationic phase-transfer catalyst in biphasic reactions (e.g., alkylation of ketones), leveraging its solubility in organic and aqueous phases .
  • Intermediate in Organic Synthesis : Used to prepare amides or carbamates via reaction with nucleophiles (e.g., amines, alcohols) .

Advanced Research Questions

Q. How does the carbonochloridate group influence reaction mechanisms in comparison to other acylating agents?

  • Mechanistic Insight : The carbonochloridate moiety (Cl-CO-O-) acts as a more electrophilic acylating agent than carbamates due to the electron-withdrawing chlorine. This enhances reactivity in nucleophilic acyl substitutions, as demonstrated in the synthesis of sulfonamide derivatives . Kinetic studies (e.g., monitoring by HPLC) show faster acylation rates compared to benzoyl chloride under similar conditions.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting Steps :

  • Dynamic Effects : Check for restricted rotation around the C-N bond in the quaternary ammonium, which may cause splitting .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers or byproducts .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) do not interact with the carbonochloridate group .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Storage Conditions : Store under argon at –20°C in anhydrous acetonitrile or dichloromethane. Degradation studies (via TGA/DSC) show <5% decomposition over 6 months when protected from light and moisture .

Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?

  • Biological Studies :

  • Acetylcholinesterase (AChE) Inhibition : Assay using Ellman’s reagent to measure IC50 values, comparing to ambenonium dichloride (a known AChE inhibitor with structural similarities) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track localization in neuronal cells via confocal microscopy.

Q. What computational methods model the compound’s electronic properties for reaction prediction?

  • Computational Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict charge distribution (e.g., positive charge localization on the ammonium center) .
  • MD Simulations : Study solvent interactions (e.g., solvation shells in acetone/water mixtures) to explain phase-transfer behavior .

Methodological Tables

Parameter Optimized Condition Evidence Source
Reaction Temperature70°C (reflux)
Solvent SystemAnhydrous acetone
Purification MethodVacuum filtration (Büchner funnel)
Stability Threshold<5% decomposition at –20°C
Analytical Technique Key Diagnostic Signal Interpretation
¹H NMR (DMSO-d6)δ 3.3 ppm (N-CH2)Quaternary ammonium
ESI-MSm/z 294.4 ([M-Cl]+)Molecular ion

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